molecular formula C25H18Cl2N6O3S B11974295 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11974295
M. Wt: 553.4 g/mol
InChI Key: LRUINMSPSRBDQX-HEVHKLLHSA-N
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Description

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate with acetic anhydride and hydrazine.

    Final Coupling Reaction: The final step involves coupling the triazole intermediate with the nitrophenyl-propenylidene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrophenyl group are likely involved in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would require further experimental validation.

Properties

Molecular Formula

C25H18Cl2N6O3S

Molecular Weight

553.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H18Cl2N6O3S/c26-19-9-7-18(8-10-19)24-30-31-25(32(24)21-13-11-20(27)12-14-21)37-16-23(34)29-28-15-3-5-17-4-1-2-6-22(17)33(35)36/h1-15H,16H2,(H,29,34)/b5-3+,28-15+

InChI Key

LRUINMSPSRBDQX-HEVHKLLHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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